N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a compound that features both an imidazole and an indole moiety. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another approach involves the use of N-heterocyclic carbenes as catalysts to form trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: :
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19-8-6-12-13(3-2-4-14(12)19)15(20)17-7-5-11-9-16-10-18-11/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,20) |
InChI Key |
QQOWGSITBBFSRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.